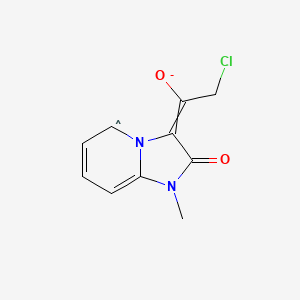
CID 101288341
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 101288341 is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
The synthesis of CID 101288341 can be achieved through several synthetic routes. One common method involves the cyclization of azacycloalk-1-ene-fused oxazol-3-ium salts . The reaction conditions typically involve the use of chloroacetyl chloride and a suitable base to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
CID 101288341 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may introduce different functional groups into the molecule .
Applications De Recherche Scientifique
CID 101288341 has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of materials with specific properties .
Mécanisme D'action
The mechanism of action of CID 101288341 involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses . The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
CID 101288341 can be compared with other similar compounds such as 6,7-dihydro-5H-pyrrolo[2,1-b]oxazol-4-ium and 5,6,7,8-tetrahydrooxazolo[3,2-a]pyridin-4-ium derivatives . These compounds share similar structural features and biological activities but differ in their specific chemical properties and reactivity . The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloroacetyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
11063-29-9 |
|---|---|
Formule moléculaire |
C10H9ClN2O2- |
Poids moléculaire |
224.644 |
Nom IUPAC |
2-chloro-1-(1-methyl-2-oxoimidazo[1,2-a]pyridin-3-ylidene)ethanolate |
InChI |
InChI=1S/C10H10ClN2O2/c1-12-8-4-2-3-5-13(8)9(10(12)15)7(14)6-11/h2-5,14H,6H2,1H3/p-1 |
Clé InChI |
FKAMYMKNKKCIET-UHFFFAOYSA-M |
SMILES |
CN1C2=CC=C[CH]N2C(=C(CCl)[O-])C1=O |
Synonymes |
3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















